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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B10823716

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-VT104, a potent
and selective TEAD auto-palmitoylation inhibitor, in preclinical research targeting NF2-deficient
mesothelioma. The accompanying protocols offer detailed methodologies for key experiments
to evaluate the efficacy and mechanism of action of (R)-VT104.

Introduction

Malignant mesothelioma is an aggressive cancer strongly associated with asbestos exposure,
with limited therapeutic options. A significant subset of these tumors harbors inactivating
mutations in the Neurofibromatosis type 2 (NF2) gene, which encodes the tumor suppressor
protein Merlin.[1] Loss of functional Merlin leads to the dysregulation of the Hippo signaling
pathway, resulting in the constitutive activation of the transcriptional coactivators YAP and TAZ.
[1] Nuclear YAP/TAZ associate with TEAD transcription factors to drive the expression of genes
that promote cell proliferation and survival.[1]

(R)-VT104 is a small molecule inhibitor that targets the Hippo pathway by preventing the auto-
palmitoylation of TEAD proteins. This covalent modification is essential for the interaction
between TEAD and YAP/TAZ. By inhibiting this process, (R)-VT104 effectively disrupts the
YAP/TAZ-TEAD transcriptional program, leading to the suppression of tumor growth in NF2-
deficient mesothelioma models.[2][3]
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Mechanism of Action

(R)-VT104 is a pan-TEAD inhibitor that binds to the central lipid pocket of TEAD transcription
factors (TEAD1-4), preventing their auto-palmitoylation. This disruption of the YAP/TAZ-TEAD
interaction inhibits the transcription of downstream target genes involved in cell proliferation
and survival, such as CTGF and CYR61.[2][3]

Hippo Signaling Pathway in NF2-Deficient Mesothelioma

oss of inhibition

Hippo Kinase Cascade(inaD

No phosphorylation

YAP/TAZ @

Nuclear translocation and binding  Inhibits auto-palmitoylation

Activates

Gene TranscriptionT

v

(Cell Proliferation & SurvivaD

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b10823716?utm_src=pdf-body
https://www.invivochem.com/VT-104.html
http://www.protocol-online.org/prot/Protocols/Xenograft-Tumor-Model-Protocol-3435.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Mechanism of action of (R)-VT104 in the Hippo pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of (R)-VT104 in NF2-deficient

mesothelioma models.

Table 1: In Vitro Activity of (R)-VT104 in Mesothelioma Cell Lines

Cell Line NF2 Status (R)-VT104 GI50 (nM)
NCI-H226 Deficient 16
NCI-H2373 Deficient 26
Mero-48a Deficient 98
SDM103T2 Deficient 60
NCI-H2052 Deficient 33

Data sourced from publicly available information.

Table 2: In Vivo Efficacy of (R)-VT104 in an NF2-Deficient Mesothelioma Xenograft Model

(NCI-H226)

Treatment Group

Dose (mglkg, p.o., once

Tumor Growth Inhibition

daily) (%)

Vehicle 0

(R)-VT104 1 87.12

(R)-VT104 3 102.49 (regression)
(R)-VT104 10 103.67 (regression)

Data represents significant antitumor activity.[2]
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Experimental Protocols

Detailed protocols for key experiments to evaluate (R)-VT104 are provided below.

Preparation of (R)-VT104

For In Vitro Studies:
e Prepare a stock solution of (R)-VT104 in DMSO. For example, a 10 mM stock solution.
» Store the stock solution at -20°C or -80°C for long-term storage.

o For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the
desired final concentrations. The final DMSO concentration in the culture medium should
typically be less than 0.1% to avoid solvent toxicity.

For In Vivo Studies:

e (R)-VT104 can be formulated for oral gavage. A common vehicle is a mixture of 5% DMSO,
10% Solutol, and 85% D5W (5% dextrose in water).[2]

 Alternatively, a formulation in corn oil can be prepared.[3]

o The formulation should be prepared fresh daily.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of (R)-VT104 on the viability of mesothelioma cell
lines.

Materials:

NF2-deficient mesothelioma cell lines (e.g., NCI-H226)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

(R)-VT104 stock solution (in DMSO)
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
e Microplate reader
Procedure:

o Seed mesothelioma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100
uL of complete culture medium.

 Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to
attach.

o Prepare serial dilutions of (R)-VT104 in culture medium from the stock solution.

e Remove the medium from the wells and add 100 pL of the diluted (R)-VT104 solutions to the
respective wells. Include vehicle control wells (medium with the same concentration of
DMSO as the highest drug concentration).

 Incubate the plate for 72 hours at 37°C and 5% CO2.

e Add 10 pL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple
precipitate is visible.

o Carefully remove the medium and add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
GI50 (concentration for 50% growth inhibition).
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Figure 2: Workflow for the cell viability (MTT) assay.
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Protocol 2: Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the effect of (R)-VT104 on the expression of YAP/TAZ target

genes.

Materials:

NF2-deficient mesothelioma cells

6-well cell culture plates

(R)-VT104

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

gPCR master mix (e.g., SYBR Green Master Mix)

Primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH or ACTB)

Real-time PCR system

Procedure:

Seed mesothelioma cells in 6-well plates and allow them to attach overnight.

Treat the cells with (R)-VT104 at various concentrations for 24 hours.

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's
instructions.

Synthesize cDNA from 1 g of total RNA using a cDNA synthesis Kkit.

Set up the gPCR reaction with the gPCR master mix, cDNA template, and forward and
reverse primers for each target gene and the housekeeping gene.

Perform the gPCR reaction using a real-time PCR system with a standard cycling protocol
(e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
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e Analyze the data using the AACt method to determine the relative fold change in gene
expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis

This protocol is for assessing the effect of (R)-VT104 on the levels of Hippo pathway proteins.
Materials:

NF2-deficient mesothelioma cells

« (R)-VT104

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
e Protein assay kit (e.g., BCA assay)

o SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-TEAD, anti-GAPDH)
o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Treat mesothelioma cells with (R)-VT104 as described for the qPCR experiment.
e Lyse the cells in lysis buffer and determine the protein concentration.

o Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer.
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o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane in blocking buffer for 1 hour at room temperature.
 Incubate the membrane with primary antibodies overnight at 4°C.

» Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

e Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 4: In Vivo Xenograft Study

This protocol describes the establishment of an NF2-deficient mesothelioma xenograft model
and the evaluation of (R)-VT104 efficacy.

Materials:

Immunocompromised mice (e.g., nude or NSG mice)

NF2-deficient mesothelioma cells (e.g., NCI-H226)

Matrigel (optional)

(R)-VT104 formulation for oral gavage

Calipers for tumor measurement

Procedure:

e Subcutaneously inject 1-5 x 1076 NCI-H226 cells, resuspended in PBS or a mixture of PBS
and Matrigel, into the flank of each mouse.

e Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150
mm?), randomize the mice into treatment and control groups.
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Administer (R)-VT104 or the vehicle control daily via oral gavage.

Measure the tumor volume with calipers 2-3 times per week using the formula: Volume =
(length x width?) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in
the control group reach a maximum allowed size.

At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., histology, pharmacodynamics).
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Figure 3: Workflow for an in vivo xenograft study.
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Conclusion

(R)-VT104 represents a promising therapeutic agent for the treatment of NF2-deficient
mesothelioma by targeting the dysregulated Hippo-YAP/TAZ-TEAD signaling axis. The
provided application notes and protocols offer a framework for researchers to further
investigate the potential of (R)-VT104 and similar compounds in preclinical settings. These
studies are crucial for advancing our understanding of this devastating disease and for the
development of novel, targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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